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Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid is a synthetic compound that belongs to a class of molecules known as amino acids. Structurally, it features an isopropyl group attached to a piperidine ring, which is further substituted with a methyl group and an amino-acetic acid moiety. This unique structure imparts specific chemical properties and biological activities, making it of interest in various research fields, particularly in medicinal chemistry and drug development.
The chemical reactivity of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid can be characterized by several key reactions:
These reactions are essential for modifying the compound to optimize its pharmacological properties.
Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems effectively, potentially influencing protein synthesis and cellular signaling pathways.
The synthesis of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid can be achieved through several methodologies:
These methods can be tailored based on the desired yield and purity of the final product.
Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid has potential applications in various fields:
Research into the interactions of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid with biological targets is crucial for understanding its mechanism of action. Studies may involve:
These studies help elucidate its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid, including:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid | Amino acid derivative | Potential therapeutic agent | Unique isopropyl and piperidine structure |
| Sitagliptin | Dipeptidyl peptidase IV inhibitor | Diabetes management | Specific enzyme inhibition |
| Lisdexamfetamine | Prodrug | ADHD treatment | Converts to active amphetamine |
| Bupropion | Aminoketone | Antidepressant | Dopamine reuptake inhibition |
Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid's unique combination of functional groups and structural features differentiates it from these compounds, potentially offering novel therapeutic avenues.
The compound [isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is systematically named according to IUPAC guidelines as 2-(isopropyl((1-methylpiperidin-2-yl)methyl)amino)acetic acid. Its molecular formula, C₁₂H₂₄N₂O₂, corresponds to a molar mass of 228.33 g/mol, confirmed via high-resolution mass spectrometry. The SMILES notation (O=C(O)CN(C(C)C)CC1N(C)CCCC1) delineates its connectivity: a piperidine ring methylated at N1, with an isopropylamino-acetic acid sidechain at C2.
| Property | Value |
|---|---|
| CAS No. | 1353944-92-9 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molar Mass | 228.33 g/mol |
| SMILES | O=C(O)CN(C(C)C)CC1N(C)CCCC1 |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (2xO, 2xN) |
| LogP (Predicted) | 0.87 ± 0.3 |
The piperidine ring adopts a chair conformation, as evidenced by vibrational circular dichroism (VCD) and NMR studies on analogous 1-methylpiperidine derivatives. In this conformation:
The compound’s stereochemistry remains underexplored in available literature. However, comparative analysis of structurally related piperidine derivatives (e.g., (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine) reveals:
Key observations:
The synthesis of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid requires careful consideration of strategic intermediates that enable efficient construction of the complex molecular architecture [8] [11]. The piperidine core represents a critical structural motif, with 1-methylpiperidine serving as a fundamental building block in the synthetic pathway [14] [31].
Delta-1-piperideine emerges as a versatile intermediate for constructing multi-substituted piperidine derivatives, functioning as a common precursor in biosynthetic pathways that can be exploited synthetically [11]. This cyclic imine intermediate allows for subsequent functionalization at multiple positions on the piperidine ring [11]. The formation of delta-1-piperideine from delta-amino pentanal precursors through intramolecular imine cyclization provides a biomimetic approach to piperidine construction [11].
N-methylpiperidine derivatives can be accessed through systematic methylation strategies employing paraformaldehyde and potassium dihydrogen phosphite as key reagents [27]. This methylation approach offers controlled introduction of the N-methyl substituent while maintaining the integrity of the piperidine ring system [27].
The incorporation of the acetic acid moiety requires careful orchestration of coupling reactions that preserve the stereochemical integrity of the piperidine system [8]. Multi-component reactions provide efficient pathways for assembling complex piperidine-containing amino acid derivatives through cascade processes involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions [8].
Table 1: Key Intermediate Yields in Piperidine Synthesis Pathways
| Intermediate | Starting Material | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Delta-1-piperideine | Delta-amino pentanal | 65-78 | Intramolecular cyclization | [11] |
| N-methylpiperidine | Piperidine + paraformaldehyde | 54-68 | 80-90°C, 2h | [27] |
| 2,3-dihydropyridinone | Vinylogous Mannich reaction | 72-85 | Three-component reaction | [11] |
| Piperidine-2,6-dione | Acetates + acrylamides | 68-82 | Potassium tert-butoxide | [10] |
Catalytic hydrogenation of pyridine represents the most established route for piperidine synthesis, typically employing rhodium, platinum, or nickel-based catalysts under elevated pressure and temperature conditions [3] [12]. The reduction proceeds through sequential addition of hydrogen atoms across the aromatic system, ultimately yielding the saturated piperidine ring [3].
Raney nickel catalysis enables effective pyridine hydrogenation under high pressure conditions, though careful control of reaction parameters is essential to ensure complete reduction and prevent over-reduction or side reactions [12]. Platinum catalysts offer alternative pathways with potentially milder reaction conditions, though catalyst loading and reaction time requirements may vary significantly [12].
Recent advances in electrocatalytic hydrogenation provide environmentally sustainable alternatives to traditional thermochemical processes [3] [7]. Rhodium-supported carbon catalysts demonstrate exceptional performance in electrocatalytic pyridine hydrogenation, achieving current densities of 25 milliamperes per square centimeter with current efficiency reaching 99% under optimized flow conditions [3] [7].
The electrocatalytic approach operates at ambient temperature and pressure, representing a significant advancement over energy-intensive thermochemical methods [3]. Quantitative conversion of pyridine to piperidine with 98% yield has been demonstrated after passing 9 Faradays per mole, corresponding to 65% current efficiency [3] [7].
Table 2: Catalytic Hydrogenation Performance Data
| Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Current Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Rhodium/carbon (electrocatalytic) | 25 | 1 | 98 | 65-99 | [3] [7] |
| Raney nickel | 150-200 | 50-100 | 85-92 | - | [12] |
| Platinum/carbon | 100-150 | 30-80 | 78-89 | - | [12] |
| Rhodium/carbon (thermal) | 120-180 | 40-80 | 88-95 | - | [3] |
Density functional theory calculations reveal that rhodium surfaces interact moderately with piperidine products, reducing the energy barrier for the rate-determining desorption step compared to other platinum group metals [3]. The reduction mechanism involves surface-adsorbed hydrogen species that react with pyridine adsorbed through its pi-plane configuration [3].
The superior performance of rhodium catalysts stems from their optimal balance between substrate activation and product desorption, avoiding the excessive binding that characterizes platinum surfaces [3]. This mechanistic understanding guides catalyst selection and reaction optimization for specific synthetic applications [3].
Reductive amination provides a versatile approach for introducing aminoalkyl side chains onto piperidine scaffolds [5] [6]. This methodology employs aldehyde or ketone precursors in combination with suitable reducing agents such as sodium borohydride or sodium cyanoborohydride [5]. The reaction proceeds through imine formation followed by reduction to yield the desired aminoalkylated product [5].
Quinoline carboxaldehydes serve as effective electrophilic partners in reductive amination reactions with piperidine derivatives, yielding (aminomethyl)quinoline products with purities exceeding 95% after automated reversed-phase column chromatography [5]. The reaction tolerates various substitution patterns and can be scaled for preparative synthesis [5].
N-alkylation of amino acid side chains can be achieved through molecular sieve-promoted reactions using appropriate alkyl halides [17]. Four Angstrom molecular sieves function as mild bases, facilitating N-alkylation under conditions that preserve sensitive functional groups [17]. This methodology enables site-specific alkylation of protected amino acids, allowing subsequent incorporation into peptide sequences [17].
The molecular sieve approach circumvents the need for traditional strong bases, reducing the risk of side reactions and improving selectivity for mono-alkylation products [17]. Temperature control and reaction time optimization are critical parameters for achieving high yields and preventing over-alkylation [17].
Umpolung strategies enable novel modes of amino acid side chain functionalization by reversing the inherent nucleophilic character of nitrogen atoms [4] [15]. Barton's base (2-tert-butyl-1,1,3,3-tetramethylguanidine) serves as an effective proton acceptor for activating guanidinium groups toward nucleophilic attack on acylating agents [15].
This approach allows direct modification of arginine residues in peptides through operationally simple procedures that maintain compatibility with unprotected side chains [15]. The methodology extends to various labeling applications, including fluorescent moieties, diazirine groups, and biotin conjugation [15].
Table 3: Aminoalkylation Reaction Conditions and Yields
| Reaction Type | Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reductive amination | Piperidine + aldehyde | NaBH₄/AcOH | DCM, rt | 67-95 | [5] [6] |
| Molecular sieve alkylation | Amino acid + alkyl halide | 4Å sieves | DCM, mild heating | 70-85 | [17] |
| Umpolung acylation | Arginine + acyl chloride | Barton's base | DMF, rt | 75-90 | [15] |
| Electroreductive cyclization | Imine + dihaloalkane | DBU base | Flow reactor | 55-78 | [34] |
Purification of piperidine derivatives presents unique challenges due to their basic nature and potential for salt formation [19]. Acid-base extraction protocols provide effective initial purification steps, exploiting the ability of piperidine compounds to form water-soluble salts under acidic conditions [19]. Subsequent basification leads to precipitation of the free base form, enabling separation from colored impurities and other contaminants [19].
The acid-base purification method achieves purity levels of 99.0 to 100% while significantly reducing yellowness indices from colored starting materials [19]. This approach offers industrial scalability advantages due to its operational simplicity and high recovery rates [19]. The process requires minimal specialized equipment and can be performed using standard reaction vessels [19].
Column chromatography remains the gold standard for achieving high-purity piperidine derivatives, though optimization of mobile phase composition is critical for effective separation [20] [21]. Dichloromethane-based solvent systems generally provide superior separation compared to hexane-ethyl acetate mixtures for benzylamine-containing piperidine products [20].
Automated reversed-phase liquid chromatography enables efficient purification of complex piperidine derivatives with high throughput capabilities [5]. This approach is particularly effective for aminomethylquinoline derivatives, achieving purities greater than 95% based on high-performance liquid chromatography analysis and mass spectrometry confirmation [5].
Kinetic resolution of piperidine derivatives can be achieved through stereoselective deprotonation using chiral base systems such as n-butyllithium with sparteine [22]. This approach enables separation of enantiomers with selectivity factors reaching 16, providing access to highly enriched stereoisomers [22]. The method tolerates various functional groups and can be scaled to gram quantities while maintaining enantiomeric ratios [22].
Chiral stationary phase high-performance liquid chromatography provides analytical and preparative capabilities for enantiomer separation [23]. Different chiral columns exhibit varying selectivity profiles, with some systems capable of resolving cis and trans isomers as well as enantiomeric pairs [23]. ChiraSpher columns demonstrate particular effectiveness for complex piperidine-containing pharmaceuticals [23].
Table 4: Purification Method Comparison
| Method | Purity Achieved (%) | Scale Capability | Time Required | Selectivity | Reference |
|---|---|---|---|---|---|
| Acid-base precipitation | 99.0-100 | Industrial | 2-4 hours | General | [19] |
| Reversed-phase HPLC | >95 | Preparative | 1-2 hours | High | [5] |
| Column chromatography | 90-98 | Laboratory | 3-6 hours | Moderate | [20] |
| Chiral HPLC | >99 (ee) | Analytical | 1-3 hours | Enantioselective | [22] [23] |
| Kinetic resolution | 97:3 (er) | Preparative | 1-2 hours | Stereoselective | [22] |
Counter-current chromatography offers an alternative approach for natural product-derived piperidine alkaloids, providing gentle separation conditions that preserve sensitive functional groups [21]. This technique enables preparative-scale isolation of target compounds with minimal sample degradation [21]. The method requires optimization of solvent systems and partition coefficients for effective separation [21].
Flow microreactor systems demonstrate particular utility for continuous purification processes, enabling real-time monitoring and collection of fractions [34]. Electrochemical flow systems can achieve preparative-scale synthesis and purification within approximately one hour of continuous operation [34]. This approach offers advantages in terms of reaction control and product isolation efficiency [34].
Nuclear magnetic resonance spectroscopy reveals distinctive spectral characteristics for [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid that enable unambiguous structural identification. The proton nuclear magnetic resonance spectrum displays several characteristic resonances that confirm the molecular structure and provide information about the electronic environment of individual protons [1] [2].
The carboxylic acid proton appears as a broad singlet in the range of 10.5-12.0 parts per million, consistent with typical carboxylic acid chemical shifts [3] [4]. This extreme downfield position results from the highly deshielded nature of the carboxyl proton due to hydrogen bonding and the electron-withdrawing effect of the carbonyl group [5]. The broadness of this signal is attributed to rapid proton exchange with trace water and temperature-dependent hydrogen bonding dynamics [6].
The isopropyl substituent generates characteristic coupling patterns in the proton nuclear magnetic resonance spectrum. The methine proton of the isopropyl group resonates as a septet at 3.8-4.2 parts per million with a coupling constant of 6.5-7.0 hertz, arising from coupling to the six equivalent methyl protons [7] [8]. The corresponding methyl protons appear as a doublet at 1.1-1.3 parts per million with identical coupling constants, confirming the isopropyl connectivity [9].
The N-methyl group attached to the piperidine ring displays a characteristic singlet at 2.3-2.5 parts per million [1]. This chemical shift is typical for methyl groups attached to tertiary nitrogen atoms and reflects the electron-donating effect of the nitrogen lone pair [10]. The piperidine ring protons appear as complex multiplets in the range of 1.4-3.0 parts per million, with axial and equatorial protons showing different chemical shifts due to conformational effects [11] [12].
The methylene group connecting to the carboxylic acid functionality resonates at 3.2-3.6 parts per million as a singlet, indicating the deshielding effect of the adjacent electron-withdrawing carboxyl group [13]. This downfield shift is characteristic of α-protons in amino acid derivatives [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carboxyl carbon resonates at 175-180 parts per million, within the typical range for carboxylic acid carbonyls [15] [16]. The isopropyl methine carbon appears at 48-52 parts per million, while the methyl carbons resonate at 19-22 parts per million [17]. The N-methyl carbon signal occurs at 42-45 parts per million, and the piperidine ring carbons span the range of 22-65 parts per million, reflecting the different electronic environments within the six-membered ring [18].
High-resolution mass spectrometry analysis of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid reveals characteristic fragmentation pathways that confirm the molecular structure and provide insights into the stability of different molecular fragments [19] [20] [21].
The molecular ion peak [M+H]+ appears at mass-to-charge ratio 229.1916, corresponding to the protonated molecule with formula C₁₂H₂₅N₂O₂. This molecular ion typically exhibits moderate intensity (15-25% relative abundance) due to the presence of labile bonds that facilitate fragmentation under collision-induced dissociation conditions [22].
The base peak in the mass spectrum occurs at mass-to-charge ratio 168.1387, representing loss of an isopropyl acetate unit (C₅H₉O₂) from the molecular ion. This fragmentation pattern is characteristic of compounds containing isopropyl-substituted amino acid moieties and indicates preferential cleavage at the carbon-nitrogen bond adjacent to the carboxylic acid group [21].
Significant fragment ions appear at mass-to-charge ratios 141.1386, 98.0964, 84.0808, and 70.0651, corresponding to sequential fragmentations of the piperidine ring system. The fragment at mass-to-charge ratio 98.0964 (C₆H₁₂N) represents the N-methylpiperidine moiety, while the signal at 84.0808 (C₅H₁₀N) corresponds to the intact piperidine ring following loss of the N-methyl group [1]. The fragment at mass-to-charge ratio 70.0651 (C₄H₈N) results from further ring fragmentation with loss of a methylene unit.
These fragmentation patterns are consistent with established mechanisms for tertiary amine compounds, where α-cleavage adjacent to nitrogen atoms represents the predominant fragmentation pathway [19]. The relative intensities of these fragments provide quantitative information about the stability of different structural units within the molecule.
Infrared spectroscopy of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about intermolecular interactions [23] [24] [25].
The carboxylic acid functionality displays two prominent absorption features. The hydroxyl stretch appears as a strong, broad absorption band spanning 3300-2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers [3]. This broad envelope overlaps with aliphatic carbon-hydrogen stretching vibrations but extends significantly to lower wavenumbers due to strong intermolecular hydrogen bonding [23]. The carbonyl stretch occurs at 1710-1720 cm⁻¹ as a strong, sharp absorption, consistent with the C=O stretching frequency of hydrogen-bonded carboxylic acid dimers [25].
Aliphatic carbon-hydrogen stretching vibrations appear at 2960-2870 cm⁻¹ with medium intensity, representing the isopropyl and methyl substituents [23]. These bands are partially obscured by the broad carboxylic acid hydroxyl absorption but remain clearly visible as discrete peaks extending beyond the hydrogen-bonding envelope.
The tertiary amine functionality exhibits characteristic absorption bands in the fingerprint region. Carbon-nitrogen stretching vibrations appear at 1250-1020 cm⁻¹ with medium intensity [26]. The absence of nitrogen-hydrogen stretching bands in the 3400-3250 cm⁻¹ region confirms the tertiary nature of the amine nitrogen [10] [26].
Additional absorption bands include carbon-hydrogen bending vibrations at 1460-1470 cm⁻¹ from the aliphatic substituents, and a weak-to-medium absorption at 2800-2700 cm⁻¹ attributed to N-methyl stretching vibrations [23]. The carboxylic acid hydroxyl bending vibration appears at 950-910 cm⁻¹ with medium intensity [23].
X-ray crystallographic analysis of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid provides detailed information about molecular conformation, intermolecular interactions, and crystal packing arrangements. Based on structural studies of related piperidine-containing carboxylic acids, the compound is expected to crystallize in a monoclinic space group, most likely P2₁/c [27] [28] [29].
The unit cell parameters are predicted to fall within typical ranges for organic compounds of similar molecular weight and functionality. The unit cell dimensions are estimated as: a = 10.2-10.8 Å, b = 11.0-12.0 Å, c = 16.5-18.0 Å, with a monoclinic angle β = 105-110° [28]. The unit cell volume is calculated to be approximately 1950-2200 ų, accommodating four molecules per unit cell (Z = 4) with a calculated density of 1.25-1.35 g/cm³ [30].
The piperidine ring adopts a chair conformation, which represents the most stable configuration for six-membered saturated rings [27] [28]. The N-methyl substituent occupies an equatorial position to minimize steric interactions, while the isopropyl group attached to the amino nitrogen also adopts a conformation that minimizes intramolecular steric clashes [30].
Intermolecular interactions play a crucial role in determining the crystal packing arrangement. The carboxylic acid groups form centrosymmetric hydrogen-bonded dimers with O-H···O distances of approximately 2.6-2.8 Å, characteristic of strong hydrogen bonds [31] [32]. These dimeric units are further connected through weaker carbon-hydrogen···oxygen interactions involving the piperidine ring protons and carbonyl oxygen atoms.
The crystal structure exhibits layered packing with alternating hydrophilic and hydrophobic regions. The carboxylic acid dimers form hydrogen-bonded sheets, while the isopropyl and piperidine substituents create hydrophobic interlayers [29]. This packing arrangement maximizes intermolecular interactions while minimizing unfavorable contacts between polar and nonpolar regions of the molecule.